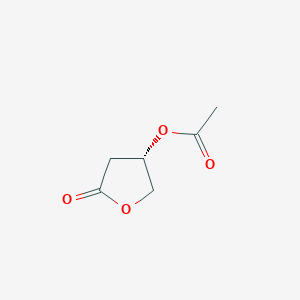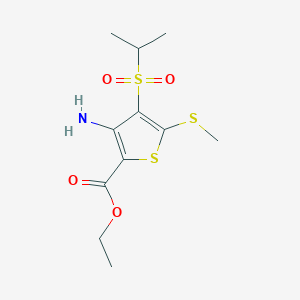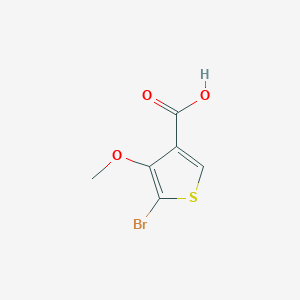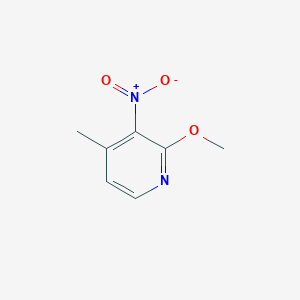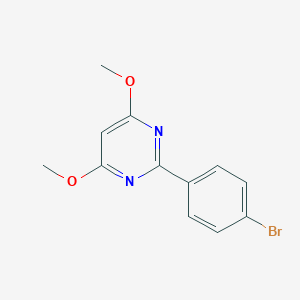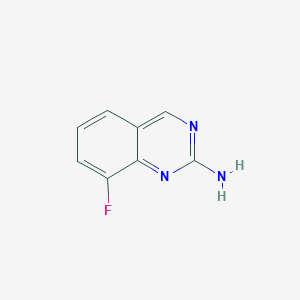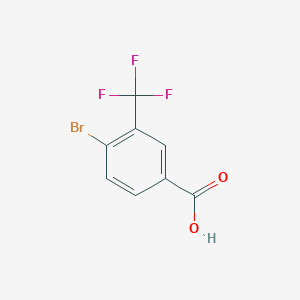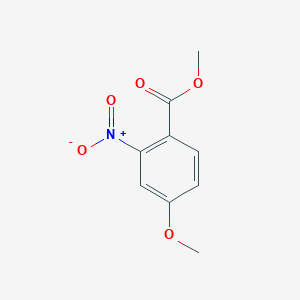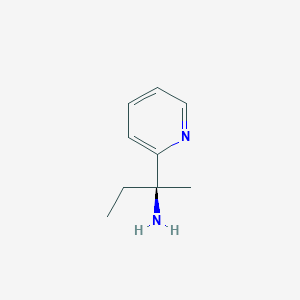![molecular formula C8H9NO B066641 Pyridine, 3-[(1E)-2-methoxyethenyl]-(9CI) CAS No. 162706-24-3](/img/structure/B66641.png)
Pyridine, 3-[(1E)-2-methoxyethenyl]-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(2-Methoxyvinyl)pyridine is an organic compound belonging to the class of pyridines It features a pyridine ring substituted with a (2-methoxyvinyl) group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(2-methoxyvinyl)pyridine typically involves the reaction of 3-bromopyridine with (E)-2-methoxyvinylboronic acid under Suzuki coupling conditions. The reaction is catalyzed by a palladium complex and requires a base such as potassium carbonate in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (80-100°C) to achieve high yields.
Industrial Production Methods: Industrial production of (E)-3-(2-methoxyvinyl)pyridine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques such as chromatography and crystallization are often employed.
化学反応の分析
Types of Reactions: (E)-3-(2-Methoxyvinyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the vinyl group to an ethyl group.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: 3-(2-Ethyl)pyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
科学的研究の応用
(E)-3-(2-Methoxyvinyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of (E)-3-(2-methoxyvinyl)pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s vinyl group can undergo electrophilic addition reactions, which may play a role in its biological activity. Additionally, the pyridine ring can participate in π-π stacking interactions with aromatic residues in proteins, influencing their function.
類似化合物との比較
- 1-[(E)-2-Hydroxy-2-methoxyvinyl]pyridinium
- Pyridine, 4-(2-methoxyethenyl)-
- (2’-Methoxyvinyl)pyrene
Comparison: (E)-3-(2-Methoxyvinyl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to 1-[(E)-2-Hydroxy-2-methoxyvinyl]pyridinium, it lacks the hydroxyl group, which affects its reactivity and solubility. Pyridine, 4-(2-methoxyethenyl)- has a different substitution position, leading to variations in its chemical behavior. (2’-Methoxyvinyl)pyrene, being a polycyclic aromatic compound, exhibits different electronic properties and applications.
特性
IUPAC Name |
3-[(E)-2-methoxyethenyl]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-10-6-4-8-3-2-5-9-7-8/h2-7H,1H3/b6-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPNYPQBNGOMCO-GQCTYLIASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=CC1=CN=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/C=C/C1=CN=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
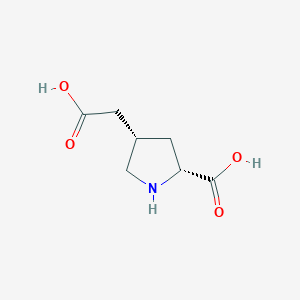
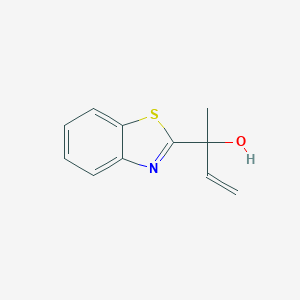
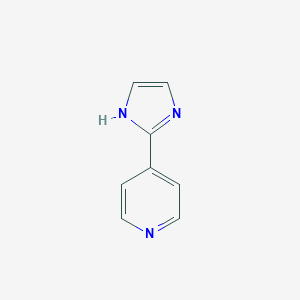
![1-[1-(4-Chlorophenyl)sulfonylpyrrol-3-yl]ethanone](/img/structure/B66564.png)
![(2R,3aR,8aR)-2-ethoxy-3,3a,4,7,8,8a-hexahydro-2H-furo[3,2-c]oxepin-6-one](/img/structure/B66566.png)
